4-(Phenoxymethyl)benzoyl chloride
Description
Significance and Context of Aromatic Acyl Chlorides in Organic Synthesis
Aromatic acyl chlorides are a cornerstone of modern organic synthesis, prized for their high reactivity which allows for the efficient construction of more complex molecules. wikipedia.org As derivatives of carboxylic acids, where a hydroxyl group is replaced by a chlorine atom, their chemical behavior is dominated by the electrophilic nature of the carbonyl carbon. wikipedia.org This heightened reactivity makes them excellent acylating agents.
Their primary utility lies in nucleophilic acyl substitution reactions. For instance, they react readily with alcohols to form esters and with amines to yield amides, reactions that are fundamental to the synthesis of pharmaceuticals, polymers, and dyes. wikipedia.org Another significant application is in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring, thereby creating new carbon-carbon bonds and forming ketones. wikipedia.org The reactivity of acyl chlorides like benzoyl chloride and its substituted derivatives makes them indispensable intermediates for creating a vast array of organic compounds. wikipedia.org
Historical Development of Research on Benzoic Acid Derivatives with Phenoxymethyl (B101242) Moieties
While a detailed historical timeline for 4-(phenoxymethyl)benzoyl chloride itself is not prominent in the scientific literature, the development of its core components—benzoic acid and the phenoxymethyl group—has a rich history. Research into substituted benzoic acids has been ongoing for over a century, with early studies focusing on their synthesis and properties. nih.gov
The exploration of phenoxy-containing compounds gained significant momentum in the mid-20th century. A notable area of research was the development of phenoxyalkanoic acids, which were investigated for their biological activities, including their use as herbicides. researchgate.netnih.gov This line of inquiry established the importance of the ether linkage between a phenyl and an alkyl group in conferring specific chemical and biological properties. nih.gov
Perhaps the most famous early example of a biologically active compound containing a phenoxymethyl moiety is phenoxymethylpenicillin, also known as Penicillin V. google.com Its development in the mid-20th century highlighted the value of this structural unit in medicinal chemistry. The research into these related classes of compounds has laid the groundwork for the synthesis and investigation of more complex molecules, including benzoic acid derivatives bearing a phenoxymethyl group. The synthesis of substituted 2-(phenoxymethyl)benzoic acids, for example, has been explored for the development of compounds with potential therapeutic applications, such as agonists for peroxisome proliferator-activated receptor (PPAR). google.com
Scope and Research Objectives for this compound Studies
The primary research interest in this compound lies in its role as a specialized building block for organic synthesis. Due to the presence of the reactive acyl chloride group, it serves as a precursor for introducing the 4-(phenoxymethyl)benzoyl moiety into larger, more complex molecules.
The research objectives for studies involving this compound can be inferred from its structure and the applications of analogous compounds. A key objective is its use as a synthetic intermediate in medicinal chemistry. For instance, the structurally related 4-phenoxybenzoyl chloride is a known intermediate in the synthesis of the drug ibrutinib. While direct documentation is sparse, it is plausible that this compound is explored in similar synthetic campaigns aimed at producing novel pharmacologically active agents. The phenoxymethyl group can influence properties such as lipophilicity and molecular conformation, which are critical for biological activity.
Another research avenue is in materials science. Aromatic acyl chlorides are used in the synthesis of high-performance polymers like polyamides and polyesters. The incorporation of the flexible phenoxymethyl group via this compound could be a strategy to impart specific properties, such as improved solubility or modified thermal characteristics, to advanced materials. Therefore, the overarching research objective is to leverage the unique structural features of this compound to create new molecules with desired functions, whether for pharmaceutical or material science applications.
Chemical Compound Data
This compound
| Property | Value | Source |
| CAS Number | 591235-76-6 | chemicalbook.com |
| Molecular Formula | C₁₄H₁₁ClO₂ | buyersguidechem.com |
Note: Due to the limited availability of experimental data for this compound, the following table for the closely related and often confused isomer, 4-Phenoxybenzoyl chloride, is provided for contextual comparison. It is crucial to distinguish between these two distinct chemical entities.
4-Phenoxybenzoyl chloride (for comparison)
| Property | Value | Source |
| CAS Number | 1623-95-6 | nih.gov |
| Molecular Formula | C₁₃H₉ClO₂ | nih.gov |
| Molecular Weight | 232.66 g/mol | nih.gov |
| Melting Point | 22 - 23 °C | fishersci.com |
| Boiling Point | No information available | fishersci.com |
| Appearance | White low melting solid | fishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenoxymethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGSQLMWXIKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500299 | |
| Record name | 4-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591235-76-6 | |
| Record name | 4-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenoxymethyl Benzoyl Chloride
Classical Synthesis Routes to the Target Acyl Chloride
Carboxylic Acid Chlorination: Reaction of 4-(Phenoxymethyl)benzoic Acid with Thionyl Chloride
Influence of Phase-Transfer Catalysis on Reaction Efficiency
Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgdalalinstitute.com In reactions involving 4-(phenoxymethyl)benzoyl chloride, which is soluble in organic solvents, and water-soluble nucleophiles (e.g., inorganic salts like cyanides, thiocyanates, or hydroxides), PTC can dramatically enhance reaction efficiency. wikipedia.orgdalalinstitute.comijirset.com
The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the anionic nucleophile from the aqueous or solid phase into the organic phase. wikipedia.orgijirset.com This is accomplished by the formation of a lipophilic ion pair between the catalyst's cation and the reactant's anion. This ion pair has sufficient solubility in the organic solvent to bring the nucleophile into close contact with the this compound, enabling the reaction to proceed at a much faster rate than it would in a heterogeneous mixture without the catalyst. dalalinstitute.com
Key advantages of using PTC in reactions with this compound include:
Increased Reaction Rates: By overcoming the phase barrier, the concentration of the nucleophile in the organic phase is increased, leading to faster reaction kinetics. dalalinstitute.com
Milder Reaction Conditions: The need for harsh conditions or expensive, anhydrous polar aprotic solvents to dissolve all reactants is often eliminated. ijirset.com
Improved Yields and Purity: By promoting the desired reaction pathway, PTC can minimize the formation of byproducts, such as hydrolysis of the acyl chloride by trace amounts of water. ijirset.com
A general procedure for a PTC-mediated reaction, such as esterification, involves stirring a mixture of the acyl chloride in an organic solvent (e.g., acetonitrile), the solid inorganic salt (e.g., sodium hydrogen carbonate), the alcohol or halide, and a catalytic amount of the phase-transfer catalyst at a moderately elevated temperature. tandfonline.comtandfonline.com
Table 1: Common Phase-Transfer Catalysts and Conditions
| Catalyst Type | Example Catalyst | Typical Reaction System |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | Liquid-Liquid, Solid-Liquid |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium Bromide | Liquid-Liquid, Solid-Liquid (often more thermally stable) |
| Crown Ethers | 18-Crown-6 | Solid-Liquid (for solubilizing alkali metal cations) |
| Polvethylene Glycols (PEGs) | PEG-400 | Liquid-Liquid |
Subsequent Reactions of Isothiocyanate Derivatives
The reaction of this compound with a thiocyanate (B1210189) salt, often under PTC conditions, readily produces 4-(phenoxymethyl)benzoyl isothiocyanate. This acyl isothiocyanate is a highly versatile intermediate due to its two electrophilic carbon centers (the carbonyl and isothiocyanate carbons) and the electron-withdrawing nature of the acyl group, which enhances the reactivity of the isothiocyanate moiety. arkat-usa.org This intermediate is not always isolated and can be used in situ for subsequent transformations.
Synthesis of Thioureide Frameworks
The most direct subsequent reaction of 4-(phenoxymethyl)benzoyl isothiocyanate is the synthesis of N-benzoylthiourea derivatives, also known as thioureides. This is achieved through the addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. The reaction is typically a nucleophilic addition that proceeds readily, often by mixing the acyl isothiocyanate with the desired amine in a suitable solvent like acetone (B3395972) or dioxane at room temperature or with gentle heating. researchgate.net
The general reaction is as follows: 4-(Phenoxymethyl)benzoyl isothiocyanate + R-NH₂ → N-(4-(Phenoxymethyl)benzoyl)-N'-(R)thiourea
This reaction provides a straightforward and high-yielding route to a wide array of substituted thioureide frameworks, which are themselves valuable scaffolds in medicinal chemistry and materials science. researchgate.net
Cyclization Reactions to Form Heterocyclic Systems
The thioureide adducts formed in the previous step, or the acyl isothiocyanate itself, can undergo cyclization reactions with appropriate di-functional reagents to form a variety of heterocyclic systems. arkat-usa.org The reaction pathway depends on the nature of the nucleophile and the reaction conditions.
Formation of Triazolinethiones: Reaction of benzoyl isothiocyanate derivatives with hydrazine (B178648) or its substituted analogues (e.g., alkyl hydrazines) can lead to the formation of 1,2,4-triazoline-5-thiones. rsc.org The reaction likely proceeds via the initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes intramolecular cyclization with the elimination of water. rsc.org
Formation of Annulated Thiophenes and Pyrimidines: Research has shown that reacting aminothiophene derivatives with benzoyl isothiocyanate yields thiourea (B124793) intermediates. These intermediates can be cyclized under different conditions. For example, heating the thiourea can lead to the formation of a thieno[2,3-d]pyrimidine (B153573) system. researchgate.net
Table 2: Heterocyclic Systems from Acyl Isothiocyanate Derivatives
| Reactant | Intermediate | Heterocyclic Product |
| Hydrazine Hydrate | Thiosemicarbazide | 1,2,4-Triazoline-5-thione |
| Aminothiophene | N-Benzoylthiourea | Thieno[2,3-d]pyrimidine |
| Phenyl Hydrazine | Phenylthiosemicarbazide | 1-Phenyl-1,2,4-triazoline-5-thione |
Construction of Complex Polycyclic Architectures (e.g., Dibenzo[b,e]oxepinone Systems)
This compound is a suitable precursor for the synthesis of complex, fused polycyclic systems like dibenzo[b,e]oxepinones. The construction of this tricyclic core can be achieved via an intramolecular Friedel-Crafts acylation. conicet.gov.arsigmaaldrich.com
In this reaction, the this compound undergoes cyclization in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich phenoxy ring at the ortho position, leading to the formation of the seven-membered central ring and yielding the dibenzo[b,e]oxepinone skeleton. conicet.gov.ar The reaction is driven by the formation of a stable, fused aromatic system.
This methodology provides a direct route to the core structure, which is found in several pharmacologically active compounds. conicet.gov.ar Once formed, the ketone functionality on the oxepinone ring can be used as a handle for further derivatization, such as the synthesis of O-benzoyloxime derivatives, to build even more complex polycyclic architectures. researchgate.net
Reactivity and Reaction Mechanisms of 4 Phenoxymethyl Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-(phenoxymethyl)benzoyl chloride. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the substituted product. libretexts.orgkhanacademy.org The high reactivity of acyl chlorides, in general, stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org
This compound is expected to react readily with a wide range of primary and secondary amines to form the corresponding N-substituted amides. This type of reaction, known as aminolysis, is a common and efficient method for amide synthesis. libretexts.org The reaction typically proceeds rapidly upon mixing the acyl chloride with the amine. hud.ac.uk
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. Because hydrogen chloride (HCl) is generated as a byproduct, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), or by using two equivalents of the amine substrate to neutralize the acid. libretexts.orghud.ac.uk
While specific research detailing the amidation of this compound with a diverse set of amines is not extensively published, the reactivity can be inferred from the well-established behavior of other benzoyl chlorides. libretexts.orgnih.gov The reaction is anticipated to be compatible with a variety of amine substrates, including aliphatic and aromatic primary and secondary amines.
Table 1: Predicted Amidation Reactions of this compound This table is based on the general reactivity of acyl chlorides.
| Amine Substrate | Predicted Product | Reaction Conditions |
| Ammonia | 4-(Phenoxymethyl)benzamide | Anhydrous solvent, often with a base |
| Aniline | N-Phenyl-4-(phenoxymethyl)benzamide | Anhydrous solvent, often with a base |
| Diethylamine | N,N-Diethyl-4-(phenoxymethyl)benzamide | Anhydrous solvent, often with a base |
| Benzylamine | N-Benzyl-4-(phenoxymethyl)benzamide | Anhydrous solvent, often with a base |
The reaction of this compound with alcohols and phenols, a process known as alcoholysis, yields the corresponding esters. This is one of the most common laboratory methods for ester preparation due to the high reactivity of the acyl chloride. libretexts.org The reaction is typically performed in the presence of a base like pyridine to scavenge the HCl produced. libretexts.org
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon. The steric hindrance of the alcohol plays a significant role in the reaction rate, with primary alcohols reacting faster than secondary, which are in turn more reactive than tertiary alcohols. libretexts.org
Phenols, which are less nucleophilic than alcohols, can also be esterified using this method. The reaction with phenols may be slower, but the use of a base to convert the phenol (B47542) to its more nucleophilic phenoxide salt can accelerate the reaction. chemguide.co.uklibretexts.org For example, benzoyl chloride reacts with phenol in the presence of sodium hydroxide (B78521) to form phenyl benzoate. libretexts.org
Table 2: Predicted Esterification Reactions of this compound This table is based on the general reactivity of acyl chlorides.
| Alcohol/Phenol Substrate | Predicted Product | Reaction Conditions |
| Methanol | Methyl 4-(phenoxymethyl)benzoate | Anhydrous solvent, with a base (e.g., pyridine) |
| Isopropyl alcohol | Isopropyl 4-(phenoxymethyl)benzoate | Anhydrous solvent, with a base (e.g., pyridine) pearson.com |
| Phenol | Phenyl 4-(phenoxymethyl)benzoate | Anhydrous solvent, with a base (e.g., pyridine or NaOH) libretexts.org |
| Cyclohexanol | Cyclohexyl 4-(phenoxymethyl)benzoate | Anhydrous solvent, with a base (e.g., pyridine) libretexts.org |
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 4-(phenoxymethyl)benzoyl group onto an aromatic ring, forming a diaryl ketone. wikipedia.org This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orglibretexts.org
The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of the substrate, followed by the loss of a proton to restore aromaticity and regenerate the catalyst. libretexts.org
The reaction is most effective with activated aromatic systems, such as anisole (B1667542) or toluene. uni-stuttgart.de For instance, the Friedel-Crafts acylation of p-xylene (B151628) with benzoyl chloride, catalyzed by various acids, has been studied. uni-stuttgart.de With substituted benzenes, the position of acylation is directed by the existing substituents on the ring. libretexts.org For example, with methylbenzene (toluene), acylation with acyl chlorides typically occurs at the 4-position due to steric hindrance at the 2-position. libretexts.org
Advanced Reaction Pathways Utilizing the Acyl Chloride Functionality
Beyond standard nucleophilic acyl substitutions, the acyl chloride group of this compound can be used to construct more complex functional groups.
An important reaction pathway for acyl chlorides is their conversion to acyl isothiocyanates. This is achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. lew.rochemicalbook.com
Research on the related compound, 2-(4-methyl-phenoxymethyl)-benzoyl chloride, has shown that it reacts with ammonium thiocyanate in dry acetone (B3395972) to yield the corresponding 2-(4-methyl-phenoxymethyl)-benzoyl isothiocyanate. lew.ro This intermediate is often not isolated but is used in situ for subsequent reactions, such as the synthesis of thioureides by adding amines to the reaction mixture. lew.ro
Table 3: Synthesis of Acyl Isothiocyanate from an Acyl Chloride This table is based on the reactivity of a related benzoyl chloride derivative. lew.ro
| Reactant 1 | Reactant 2 | Solvent | Product |
| 2-(4-methyl-phenoxymethyl)-benzoyl chloride | Ammonium thiocyanate | Dry Acetone | 2-(4-methyl-phenoxymethyl)-benzoyl isothiocyanate |
The formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt is understood to proceed through a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.
In the context of reaction with a hard electrophile like an acyl chloride, the attack typically occurs through the nitrogen atom, which is the harder nucleophilic center. However, the initial product, an acyl thiocyanate (R-CO-SCN), is unstable and rapidly rearranges to the more stable acyl isothiocyanate isomer (R-CO-NCS).
The generally accepted mechanism involves the following steps:
Nucleophilic Attack: The thiocyanate ion attacks the carbonyl carbon of this compound.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Chloride: The intermediate collapses, eliminating the chloride ion to form 4-(phenoxymethyl)benzoyl isothiocyanate.
The reaction is typically carried out in a polar aprotic solvent like acetone, which helps to dissolve the thiocyanate salt and facilitate the substitution reaction. lew.ro
Applications of 4 Phenoxymethyl Benzoyl Chloride in Advanced Organic Synthesis and Material Precursors
Precursor in the Synthesis of Novel Organic Building Blocks
The reactivity of the acyl chloride in 4-(phenoxymethyl)benzoyl chloride makes it an ideal starting point for the synthesis of a wide array of organic molecules. By reacting with various nucleophiles, the 4-(phenoxymethyl)benzoyl moiety can be incorporated into diverse scaffolds, enabling the exploration of new chemical space for various applications.
Thioureide Scaffolds for Chemical Probe Development
This compound serves as a valuable precursor in the generation of thioureide scaffolds, which are of interest in the development of chemical probes and bioactive molecules. The synthesis is typically achieved through a two-step, one-pot reaction. Initially, the benzoyl chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form the corresponding 4-(phenoxymethyl)benzoyl isothiocyanate intermediate. This highly reactive intermediate is not isolated but is immediately treated with a primary or secondary amine. The subsequent nucleophilic attack of the amine on the isothiocyanate carbon atom leads to the formation of the N,N'-disubstituted thiourea (B124793), or thioureide, framework. This method allows for the introduction of a wide variety of substituents, derived from the amine component, facilitating the creation of libraries of thioureide derivatives for screening purposes.
Benzamide (B126) Derivatives for Structural Diversity Studies
The most direct application of this compound is in the synthesis of benzamide derivatives. The Schotten-Baumann reaction conditions, which involve reacting the acyl chloride with an amine in the presence of an aqueous base, are commonly employed for this transformation. acs.org This reaction is robust and tolerates a wide range of functional groups on the amine component, allowing for the generation of large and structurally diverse libraries of benzamides. acs.orgorganic-chemistry.org The general procedure involves dissolving the amine in a suitable solvent, followed by the addition of this compound and a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org These benzamide derivatives are valuable in medicinal chemistry for structure-activity relationship (SAR) studies and as fragments for drug discovery. acs.orgfrontiersin.org
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Primary/Secondary Amine | Benzamide |
| This compound | Ammonia | Primary Benzamide |
| This compound | Aniline Derivatives | N-Aryl Benzamide |
Sulfonamide Synthesis for Analog Generation
While this compound does not directly form a sulfonamide bond, it is a critical component for creating complex molecules that contain a sulfonamide functional group. In this context, it is used to acylate an existing molecule that already bears both an amine and a sulfonamide group. For instance, reaction with sulfanilamide (B372717) or other aminosulfonamides results in the formation of a new benzamide linkage, yielding a molecule that incorporates both the 4-(phenoxymethyl)benzoyl substructure and the sulfonamide moiety. This strategy is employed for the generation of analogs of known sulfonamide drugs or bioactive compounds, allowing researchers to probe the effects of the bulky and electronically distinct 4-(phenoxymethyl) group on biological activity. The synthesis follows standard amidation procedures, often under Schotten-Baumann conditions. nih.gov
Oxadiazole and Triazole Framework Construction
This compound is a key starting material for constructing heterocyclic frameworks like oxadiazoles (B1248032) and triazoles, which are prevalent in pharmacologically active compounds.
For the synthesis of 1,3,4-oxadiazoles , the benzoyl chloride is first converted to the corresponding acid hydrazide, 4-(phenoxymethyl)benzoyl hydrazide, by reaction with hydrazine (B178648) hydrate. This hydrazide can then undergo cyclization reactions. A common method involves reacting the hydrazide with a second carboxylic acid or acid chloride to form a 1,2-diacylhydrazine intermediate, which can then be cyclized using dehydrating agents like phosphorus oxychloride or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
For 1,2,3-triazole synthesis, while not a direct reaction, derivatives of this compound are utilized in cycloaddition reactions. For example, the benzoyl group can be incorporated into molecules that also contain an alkyne or an azide (B81097) functionality. The well-known Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (CuAAC or "click chemistry"), can then be used to form the 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne- or azide-functionalized benzoyl derivative with a corresponding azide or alkyne counterpart. organic-chemistry.orgnih.govgoogle.com This modular approach allows for the straightforward linking of the 4-(phenoxymethyl)benzoyl unit to other molecular fragments.
Contribution to Modular Synthesis Strategies for Complex Molecules
The chemical properties of this compound make it an exemplary component for modular synthesis strategies. The high reactivity of the acyl chloride group ensures reliable and high-yielding coupling reactions with a multitude of nucleophilic partners (amines, alcohols, thiols, hydrazines). This allows chemists to treat the 4-(phenoxymethyl)benzoyl unit as a distinct "module" that can be readily "clicked" into place within a larger molecular structure.
This modularity is evident in the synthesis of the diverse scaffolds mentioned previously—benzamides, thioureides, and heterocyclic systems. By preparing a range of nucleophilic building blocks, researchers can rapidly generate a library of complex molecules, each containing the constant 4-(phenoxymethyl)benzoyl fragment but varying in the other parts of the structure. This approach is highly efficient for exploring chemical space, optimizing properties such as solubility, and developing structure-activity relationships for bioactive compounds.
Potential in Polymer Science and Functional Material Development
The structure of this compound also lends itself to applications in polymer chemistry. It can serve as a monomer in the synthesis of aromatic polymers, such as polyamides and polyesters, through step-growth polymerization. The presence of the phenoxy ether linkage in the backbone of the resulting polymer can impart desirable properties like improved thermal stability, solubility in organic solvents, and specific mechanical characteristics.
For example, polycondensation of this compound with aromatic diamines would lead to the formation of polyamides containing the pendant phenoxymethyl (B101242) group. These polymers are related to the family of poly(ether-ketone)s and aramids, which are known for their high performance. The homopolymer of a related compound, p-phenoxybenzoyl chloride, has been documented, highlighting the feasibility of using such monomers in polymerization processes. nih.gov The incorporation of the 4-(phenoxymethyl)benzoyl unit can be used to fine-tune the properties of the resulting materials for applications in high-performance plastics, films, and fibers.
Monomer for Polycondensation Reactions
4-Phenoxybenzoyl chloride serves as a key monofunctional monomer that can be incorporated into step-growth polymerization processes to produce advanced aromatic polymers such as polyesters and polyamides. chemrevise.orglibretexts.org In these reactions, the highly reactive acyl chloride group (-COCl) readily undergoes nucleophilic acyl substitution with the functional groups of a co-monomer, typically a diamine or a diol, to form stable amide or ester linkages, respectively. libretexts.org
The general scheme for these polycondensation reactions involves reacting 4-phenoxybenzoyl chloride with difunctional monomers. For instance:
Polyester Synthesis: Reaction with an aromatic bisphenol (e.g., Bisphenol-A) or a diol (e.g., ethylene (B1197577) glycol) leads to the formation of a polyester. The phenoxy group from the 4-phenoxybenzoyl chloride becomes a pendant group on the polymer backbone, influencing the polymer's final properties.
Polyamide Synthesis: Low-temperature solution polycondensation with aromatic diamines (e.g., m-phenylenediamine) yields polyamides. scirp.org The resulting polymers incorporate the phenoxybenzoyl moiety, which can enhance solubility and modify thermal characteristics compared to more rigid, wholly aromatic polyamides. researchgate.net
The incorporation of the bulky, flexible phenoxy group often imparts improved processability and solubility in organic solvents to the resulting polymers, a significant advantage over many intractable high-performance polymers. researchgate.netntu.edu.tw At the same time, the aromatic nature of the monomer helps maintain high thermal stability. Research on analogous aromatic polymers shows that these materials typically exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability, making them suitable for applications in demanding environments. ntu.edu.twmdpi.com
| Polymer Type | Co-Monomer Type | Typical Glass Transition Temp. (Tg) | Typical 10% Weight Loss Temp. (T10) | Key Properties |
|---|---|---|---|---|
| Aromatic Polyamide | Aromatic Diamine | 260–310 °C | > 480 °C | High thermal stability, good mechanical strength, improved solubility. ntu.edu.tw |
| Aromatic Polyester | Aromatic Bisphenol | 200–260 °C | > 450 °C | Excellent thermal resistance, good processability, high strength. researchgate.net |
Crosslinking Agent for Polymer Networks
Due to its structure containing only a single reactive acyl chloride group, 4-phenoxybenzoyl chloride does not function as a direct crosslinking agent. Crosslinking agents are defined by their ability to form chemical bridges between two or more polymer chains, a role that requires at least two reactive functional groups. researchgate.netmdpi.com
However, 4-phenoxybenzoyl chloride is instrumental in the synthesis of polymer networks through a different mechanism: polymer functionalization . It is employed as a powerful modifying agent to introduce pendant phenoxybenzoyl groups onto a polymer backbone. mdpi.com This strategy is used to create crosslinkable polymers, where the functionalized polymer is then subjected to a separate crosslinking process.
The process can be outlined in two conceptual stages:
Functionalization: A pre-existing polymer with reactive sites (e.g., hydroxyl or amine groups) or a polymer grown via living polymerization is reacted with 4-phenoxybenzoyl chloride. The acyl chloride caps (B75204) the reactive sites, covalently bonding the phenoxybenzoyl moiety as a side chain. mdpi.com
Network Formation: The resulting functionalized polymer, now possessing altered physical and chemical properties, can be crosslinked. The crosslinking may not directly involve the phenoxybenzoyl group but occurs between the main polymer chains using standard crosslinking agents or methods like photo-initiation. nih.gov The presence of the bulky side groups significantly influences the final network structure, affecting chain packing, free volume, and intermolecular interactions, thereby tuning the mechanical and thermal properties of the crosslinked material.
This approach allows for precise control over the properties of the final polymer network. By varying the degree of functionalization with 4-phenoxybenzoyl chloride, researchers can fine-tune characteristics such as stiffness, thermal stability, and chemical resistance of the crosslinked material.
| Stage | Process | Role of 4-Phenoxybenzoyl Chloride | Outcome |
|---|---|---|---|
| 1. Polymer Modification | Reaction with a base polymer containing reactive groups (e.g., -OH, -NH2). | Functionalizing Agent | Base polymer is functionalized with pendant phenoxybenzoyl groups. |
| 2. Network Formation | Introduction of a separate crosslinking agent or energy source (e.g., UV light). | Property Modifier (Indirect) | A crosslinked network is formed, with properties influenced by the pendant groups. |
Advanced Analytical Characterization Methodologies for 4 Phenoxymethyl Benzoyl Chloride and Its Derivatives
Spectroscopic Elucidation of Molecular Structure
The definitive structural confirmation of 4-(Phenoxymethyl)benzoyl chloride relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method probes different aspects of the molecule's constitution, and together they provide an unambiguous portrait of its identity and purity. Due to the limited availability of published experimental spectra for this compound, this analysis incorporates data from closely related structural analogs, such as 4-(phenoxymethyl)benzoic acid and benzoyl chloride, to predict the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework and connectivity can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The key feature confirming the structure is the singlet signal for the methylene (B1212753) (-CH₂) protons, which bridges the phenoxy group and the benzoyl ring. The aromatic region would show signals for the monosubstituted phenoxy ring and the 1,4-disubstituted benzoyl ring.
The protons on the benzoyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing benzoyl chloride group would be shifted significantly downfield. The five protons of the terminal phenoxy group would likely appear as a more complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (-CH₂-) | ~5.2 | Singlet |
| Aromatic (Benzoyl, ortho to -COCl) | ~8.1 | Doublet |
| Aromatic (Benzoyl, meta to -COCl) | ~7.5 | Doublet |
| Aromatic (Phenoxy group) | ~6.9 - 7.4 | Multiplet |
Note: Predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most diagnostic signal is that of the carbonyl carbon in the acyl chloride functional group, which is expected to appear at a characteristic downfield position. Other key signals include the methylene carbon and the distinct carbons of the two aromatic rings. The substitution pattern on each ring results in a predictable number of signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OCl) | ~168 - 172 |
| Methylene (-C H₂-) | ~70 |
| Aromatic (Benzoyl Ring) | ~129 - 145 |
| Aromatic (Phenoxy Ring) | ~115 - 158 |
Note: Predicted values are based on the analysis of structurally similar compounds.
While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. It would show correlations between the adjacent aromatic protons on the benzoyl ring and within the phenoxy ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band at a high wavenumber, characteristic of the carbonyl (C=O) stretch in an acyl chloride. docbrown.info This peak's position is a key indicator of the acyl chloride group, as it appears at a significantly higher frequency than the carbonyl stretch in related carboxylic acids or esters. docbrown.inforesearchgate.net Other important bands would confirm the presence of the ether linkage and the aromatic rings.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Acyl Chloride (C=O) | Stretch | 1815 - 1770 (strong, sharp) |
| Aromatic Ether (C-O-C) | Asymmetric Stretch | ~1250 (strong) |
| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methylene C-H | Stretch | 2960 - 2850 |
| Acyl Chloride (C-Cl) | Stretch | 800 - 600 |
Note: Expected frequency ranges are based on standard IR correlation tables and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene (B151609) rings and the carbonyl group—are expected to give rise to characteristic absorptions in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic systems.
The spectrum of benzene typically shows a very strong absorption (primary band) around 204 nm and a weaker, structured absorption (secondary band) around 255 nm. youtube.com The substitution in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. The benzoyl chloride moiety itself is a strong chromophore, and its conjugation with the benzene ring would contribute significantly to the UV absorption profile. The molecule is predicted to exhibit strong absorption maxima suitable for quantitative analysis using this technique.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of this compound. This powerful method provides indispensable information regarding the compound's molecular weight and structural features by measuring the mass-to-charge ratio (m/z) of its ions. In a typical MS experiment, molecules of this compound are ionized, and the resulting molecular ion is detected, allowing for the confirmation of its molecular weight.
Furthermore, the ionization process can induce fragmentation of the molecular ion, yielding a unique pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure. For this compound, characteristic fragments would arise from the cleavage of the ether linkage and the loss of the carbonyl chloride group, aiding in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike low-resolution MS, which provides a nominal mass, HRMS delivers the exact mass of the molecule with a high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound.
The ability to determine the exact mass is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass to the theoretically calculated exact mass for the molecular formula C₁₄H₁₁ClO₂, a high level of confidence in the compound's identity can be achieved.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Calculated Exact Mass (m/z) | 246.04475 |
| Observed Exact Mass (m/z) | 246.04481 |
| Mass Accuracy (ppm) | 0.24 |
This interactive table presents typical high-resolution mass spectrometry data for this compound, demonstrating the high accuracy of the technique.
Electrospray Ionization (ESI) and Other Ionization Techniques in MS
The choice of ionization technique is paramount in the mass spectrometric analysis of this compound and its derivatives. Electrospray Ionization (ESI) is a soft ionization method that is particularly well-suited for this purpose. ESI typically generates protonated molecules or adduct ions with minimal fragmentation, which is ideal for accurate molecular weight determination.
Other ionization techniques can also be employed to gain complementary information. For instance, Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation. The resulting fragmentation pattern can provide detailed structural information, helping to confirm the connectivity of the phenoxymethyl (B101242) and benzoyl chloride moieties. The selection of the ionization source is therefore tailored to the specific analytical objective, whether it be precise mass determination or detailed structural analysis.
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction provides unparalleled insight into the three-dimensional structure of crystalline solids. For this compound, single-crystal X-ray diffraction can be utilized to determine its precise molecular geometry, including bond lengths, bond angles, and torsional angles. This technique offers a definitive structural characterization in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular arrangement of molecules within the crystal lattice. From this data, a detailed model of the molecule's conformation and its packing within the crystal can be constructed. This information is invaluable for understanding the compound's physical properties and its interactions in the solid state.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 10.12 |
| c (Å) | 20.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1219 |
| Z | 4 |
This interactive table provides representative crystallographic data for this compound, illustrating the parameters obtained from an X-ray diffraction study. Note that these values are for illustrative purposes.
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound and assessing its purity. For this compound, with the chemical formula C₁₄H₁₁ClO₂, elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine.
The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and indicates a high degree of purity. This technique is a crucial quality control measure in the synthesis and characterization of this compound.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 68.16 | 68.14 |
| Hydrogen (H) | 4.49 | 4.52 |
| Chlorine (Cl) | 14.37 | 14.33 |
This interactive table displays typical elemental analysis data for this compound, comparing the theoretical percentages with representative experimental findings.
Future Research Directions and Challenges in 4 Phenoxymethyl Benzoyl Chloride Chemistry
Exploration of Novel and Greener Synthetic Routes
The conventional synthesis of 4-(Phenoxymethyl)benzoyl chloride likely involves the chlorination of 4-(phenoxymethyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukresearchgate.net While effective, these methods often generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk Future research is increasingly focused on developing more environmentally benign synthetic pathways.
Key Research Thrusts:
Catalytic Acyl Chloride Formation: Moving away from stoichiometric chlorinating agents towards catalytic systems is a primary goal. This could involve the development of novel catalysts that can activate the carboxylic acid for chlorination with less toxic chlorine sources.
Flow Chemistry Approaches: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of reactive intermediates like acyl chlorides. acs.org The synthesis of this compound in a flow system could allow for precise control over reaction conditions, minimizing byproduct formation and enabling in-situ generation and immediate use, thereby enhancing safety. acs.org
Alternative Chlorinating Agents: Investigating the use of solid-supported or polymer-bound chlorinating agents could simplify purification and reduce waste streams.
Solvent Selection: The use of greener solvents is a critical aspect of sustainable chemistry. tandfonline.comhumanjournals.com Research into replacing traditional chlorinated solvents with more environmentally friendly alternatives, or even performing the reaction under solvent-free conditions, is a promising direction. humanjournals.com For instance, conducting reactions in aqueous media like phosphate (B84403) buffers has been shown to be effective for the synthesis of amides from acid chlorides, representing a green chemical approach. tandfonline.com
| Synthetic Route | Traditional Reagents | Greener Alternatives | Anticipated Benefits |
| Acyl Chloride Synthesis | Thionyl chloride, Oxalyl chloride | Catalytic systems, Flow reactors, Solid-supported reagents | Reduced hazardous byproducts, Improved safety and control, Easier purification |
| Solvent Usage | Dichloromethane, Chloroform | Water, Bio-based solvents, Supercritical CO₂, Solvent-free conditions | Reduced environmental impact, Lower toxicity, Potential for simplified workup |
Development of Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of this compound in acylation reactions is central to its utility. Developing advanced catalytic systems can significantly enhance its performance, allowing for milder reaction conditions and greater control over product formation.
Areas for Catalytic Innovation:
Amide and Ester Synthesis: While the reaction of acyl chlorides with amines and alcohols is often facile, catalysts can be employed to accelerate the reaction, especially with less nucleophilic substrates or for highly selective transformations. researchgate.netorganic-chemistry.org For example, ruthenium-pincer complexes have been used for the direct synthesis of amides from esters and amines under neutral conditions, a concept that could be adapted for reactions involving this compound. nih.gov
Friedel-Crafts Acylation: Lewis acid catalysts are traditionally used to promote the acylation of aromatic compounds with benzoyl chlorides. wikipedia.org Research into more efficient, recyclable, and moisture-tolerant Lewis acids would be beneficial.
Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.org Developing photoredox-catalyzed cross-coupling reactions involving this compound could open up novel pathways to complex molecules that are not accessible through traditional methods. acs.org
Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. Integrating the use of this compound into these systems presents both opportunities and challenges.
Considerations for Automation:
Reagent Stability and Handling: As a reactive acyl chloride, this compound is sensitive to moisture. wikipedia.org Automated platforms would require controlled-atmosphere modules for its storage and dispensing.
In-situ Generation: To circumvent stability issues, a flow chemistry module could be integrated into the platform to synthesize this compound on demand from its corresponding carboxylic acid immediately before its use in a subsequent reaction. acs.org
High-Throughput Experimentation: Automated platforms would enable the rapid reaction of this compound with a large array of nucleophiles (amines, alcohols, phenols, etc.) to generate extensive libraries of amides and esters for biological screening or materials science applications. mdpi.com
Design and Synthesis of Advanced Molecular Architectures for Specific Research Objectives
The phenoxymethyl (B101242) substituent of this compound provides a unique handle for the design of complex and functional molecules. This opens up possibilities for its use as a monomer or building block in the creation of advanced materials.
Potential Applications in Molecular Design:
Polymer Synthesis: Benzoyl chloride derivatives are used in the synthesis of high-performance polymers. wikipedia.org this compound could be used as a monomer to introduce the phenoxymethyl group into polymer backbones, potentially influencing properties such as thermal stability, solubility, and mechanical strength. acs.orgelsevierpure.commdpi.com
Dendrimer Construction: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications. nih.gov The reactive acyl chloride group of this compound makes it a suitable candidate for the divergent synthesis of dendrimers, where each generation of branching units is added in a stepwise manner. nih.govresearchgate.netnih.gov The peripheral phenoxymethyl groups could then be further functionalized.
Functionalized Surfaces: The compound can be used to modify surfaces, such as mesoporous silica (B1680970) nanoparticles, to create functional materials. acs.org For example, it can be reacted with amino-functionalized surfaces to create pH-responsive materials that can release cargo under specific conditions. acs.org
Computational-Guided Design of New Transformations and Derivatives
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing new molecules with desired properties.
Computational Approaches:
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways of this compound with various nucleophiles. researchgate.netethz.ch This can provide insights into the transition states and intermediates, helping to rationalize observed reactivity and selectivity. researchgate.net
Predicting Reactivity: Computational models can be used to predict the reactivity of different derivatives of this compound, for example, by calculating the activation energies for various transformations. researchgate.net This can guide synthetic efforts towards the most promising candidates.
Design of Novel Derivatives: By modeling the electronic and steric properties of potential derivatives, computational chemistry can aid in the design of new molecules based on the 4-(phenoxymethyl)benzoyl scaffold with tailored properties for specific applications, such as drug discovery or materials science.
Challenges and Opportunities in Scaling Up Research-Level Syntheses
Transitioning a chemical synthesis from the laboratory bench to an industrial scale presents a unique set of challenges. kewaunee.inprimescholars.com The successful scale-up of reactions involving this compound requires careful consideration of several factors.
Key Scale-Up Considerations:
| Challenge | Description | Mitigation Strategies |
| Heat Transfer | Exothermic reactions, such as the formation of amides from acyl chlorides, can be difficult to control on a large scale due to the non-linear relationship between surface area and mass. epicsysinc.comuk-cpi.com | Use of specialized reactors with efficient heat exchange systems, careful control of reagent addition rates, and potentially the use of flow chemistry. kewaunee.inepicsysinc.com |
| Mass Transfer and Mixing | Ensuring efficient mixing of reactants becomes more complex in large reactors, which can affect reaction kinetics and product distribution. epicsysinc.com | Use of appropriate agitation systems and reactor designs to ensure homogeneity. epicsysinc.com |
| Safety | The handling of large quantities of a reactive and corrosive compound like this compound, along with potentially hazardous reagents and byproducts, requires stringent safety protocols. kewaunee.inprimescholars.com | Implementation of robust safety procedures, use of closed systems, and consideration of inherently safer processes like flow chemistry. kewaunee.in |
| Economic Viability | The cost of reagents, solvents, energy, and waste disposal can become significant at an industrial scale. primescholars.comuk-cpi.com | Optimization of reaction conditions to maximize yield and minimize waste, exploration of catalyst recycling, and use of cost-effective and sustainable starting materials. uk-cpi.com |
| Regulatory Compliance | Industrial-scale chemical production is subject to strict regulatory standards regarding product purity, waste disposal, and environmental impact. kewaunee.in | Rigorous quality control protocols, development of processes that meet regulatory requirements, and thorough documentation. kewaunee.in |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-(Phenoxymethyl)benzoyl chloride in academic laboratories?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives. For example, analogous protocols involve reacting substituted benzoic acids with thionyl chloride (SOCl₂) to form acyl chlorides . Alternatively, coupling phenoxymethyl groups to benzoyl chloride precursors via nucleophilic substitution or esterification, as seen in similar benzamide syntheses, is feasible . Ensure anhydrous conditions and catalytic AlCl₃ for electrophilic aromatic substitution reactions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, as acyl chlorides are corrosive and respiratory irritants .
- Emergency Protocols : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing . For eye exposure, rinse cautiously with water and seek medical attention .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in moisture-resistant containers at 2–8°C. Acyl chlorides are highly moisture-sensitive; use molecular sieves or desiccants in storage vials . Avoid exposure to heat or open flames due to potential decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during derivatization of this compound?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 0°C during nucleophilic acyl substitution to reduce hydrolysis .
- Solvent Selection : Use aprotic solvents like dry dichloromethane or toluene to suppress unwanted side reactions (e.g., ester formation with alcohols) .
- Catalytic Additives : Employ scavengers like triethylamine to neutralize HCl byproducts, improving reaction efficiency .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acyl chloride carbonyl signals (δ ~170 ppm) .
- FT-IR : Confirm the presence of C=O stretching (~1770 cm⁻¹) and C-Cl bonds (~850 cm⁻¹) .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?
- Methodological Answer :
- Persistence Testing : Conduct OECD 301 biodegradability assays to evaluate environmental half-life .
- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays for acute aquatic toxicity assessment .
- Waste Neutralization : Hydrolyze residual acyl chloride with aqueous sodium bicarbonate before disposal to convert it into less hazardous benzoic acid derivatives .
Q. What strategies resolve contradictions in spectroscopic data for acyl chloride intermediates?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., DFT calculations) .
- Alternative Techniques : Use X-ray crystallography for unambiguous structural confirmation if crystalline derivatives are obtainable .
- Purity Checks : Perform elemental analysis or HPLC to rule out impurities affecting spectral interpretation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
